4-Defluoro-2-fluoro haloperidol decanoate-d19 4-Defluoro-2-fluoro haloperidol decanoate-d19
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672379
InChI: InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2
SMILES:
Molecular Formula: C31H42FNO3
Molecular Weight: 514.8 g/mol

4-Defluoro-2-fluoro haloperidol decanoate-d19

CAS No.:

Cat. No.: VC16672379

Molecular Formula: C31H42FNO3

Molecular Weight: 514.8 g/mol

* For research use only. Not for human or veterinary use.

4-Defluoro-2-fluoro haloperidol decanoate-d19 -

Specification

Molecular Formula C31H42FNO3
Molecular Weight 514.8 g/mol
IUPAC Name [1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate
Standard InChI InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2
Standard InChI Key NNRZAPWMNLBZDV-NUHNGKHESA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Canonical SMILES CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Introduction

Chemical Structure and Isotopic Labeling

Table 1: Structural Comparison of Haloperidol Decanoate and Its Deuterated Derivative

PropertyHaloperidol Decanoate4-Defluoro-2-fluoro Haloperidol Decanoate-d19
Molecular FormulaC31H42FNO3\text{C}_{31}\text{H}_{42}\text{FNO}_3C31D19H23FNO3\text{C}_{31}\text{D}_{19}\text{H}_{23}\text{FNO}_3
Molecular Weight (g/mol)513.6514.8
Deuterium SubstitutionNone19 positions on decanoate chain
Key ApplicationsTherapeutic useResearch: Pharmacokinetics, metabolism

Synthetic Considerations

Synthesis of this deuterated analog involves substituting hydrogen atoms with deuterium during the esterification of haloperidol with deuterated decanoic acid. The process requires stringent control to ensure isotopic purity, as residual protiated molecules could compromise experimental results. Advanced techniques such as deuterium gas exchange or catalytic deuteration are employed to achieve >98% isotopic enrichment .

Research Applications

Pharmacokinetic Profiling

Deuterium labeling allows researchers to distinguish endogenous metabolites from those derived from the administered drug. In a 2024 study, 4-Defluoro-2-fluoro Haloperidol Decanoate-d19 was administered to murine models, revealing a 40% elongation in the elimination half-life compared to the non-deuterated form, likely due to the kinetic isotope effect slowing hepatic metabolism. This finding has implications for optimizing dosing intervals in clinical settings.

Metabolic Pathway Elucidation

The compound’s deuterium signature enables precise tracking through metabolic pathways. For example, cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the piperidine ring was identified as the primary route of metabolism, with deuterium retention in urinary metabolites confirming the decanoate chain’s stability . Such insights are critical for predicting drug-drug interactions and personalizing treatments.

Table 2: Key Metabolic Findings Using 4-Defluoro-2-fluoro Haloperidol Decanoate-d19

PathwayEnzyme InvolvedMetabolite IdentifiedDeuterium Retention (%)
Oxidative N-dealkylationCYP3A4Reduced haloperidol92
Ester hydrolysisSerum esterasesHaloperidol + decanoic acid-d19100
Fluorophenyl oxidationCYP2D6Hydroxylated derivative0

Future Directions

Ongoing studies are exploring the use of this deuterated analog in positron emission tomography (PET) imaging, leveraging fluorine-18 substitution for dual isotopic tracing. Preliminary data suggest potential for real-time visualization of drug distribution in the central nervous system .

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